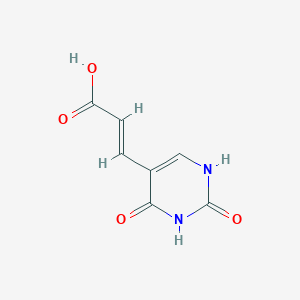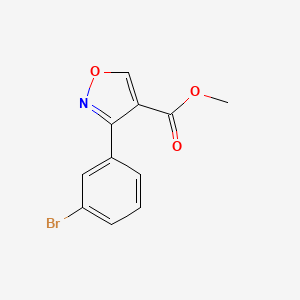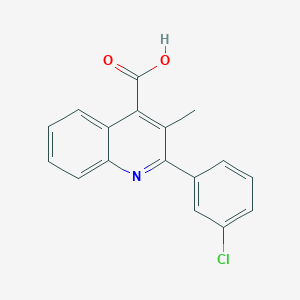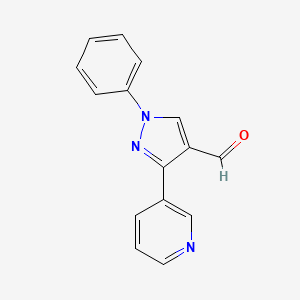
Piperazine-1-carboxamide Hydrochloride
概要
説明
Piperazine-1-carboxamide Hydrochloride is a heterocyclic compound . It is widely used in drug synthesis studies . The molecular formula is C5H12ClN3O and the molecular weight is 165.62 .
Synthesis Analysis
The synthesis of Piperazine-1-carboxamide Hydrochloride involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of Piperazine-1-carboxamide Hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Piperazine-1-carboxamide Hydrochloride undergoes several chemical reactions. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
Piperazine-1-carboxamide Hydrochloride is a white to cream-colored needles or powder . The molecular weight is 165.62 .
科学的研究の応用
Antimicrobial Polymers
Piperazine-1-carboxamide Hydrochloride is utilized in the synthesis of antimicrobial polymers. These polymers are significant in reducing the lethality rate caused by pathogenic microbes in areas such as biomedical devices, healthcare products, water purification systems, and food packaging . The piperazine moiety’s structural rigidity and hydrogen-bonding capabilities contribute to the polymers’ effectiveness.
Drug Discovery
The compound’s piperazine core is a privileged structural motif in drug discovery. It’s found in many pharmaceuticals, including antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants. Piperazine derivatives are often used as linkers to adjust the physico-chemical properties of macromolecules .
Antibiotic Development
Piperazine-1-carboxamide Hydrochloride plays a role in the development of second to sixth generation antibiotic drugs. Its incorporation into antibiotic structures helps enhance target affinity and specificity due to its large polar surface area and the presence of hydrogen-bond acceptors and donors .
Chemical Synthesis
In chemical synthesis, Piperazine-1-carboxamide Hydrochloride is used by scientists across various research areas, including life science, material science, and analytical chemistry. It serves as a building block for synthesizing complex molecules .
Structural Analysis of Pharmaceuticals
The compound is analyzed in the structural study of FDA-approved drugs. Researchers categorize drugs based on the complexity around the piperazine ring, which includes Piperazine-1-carboxamide Hydrochloride, to understand its role in drug efficacy .
Food Safety
In the food industry, Piperazine-1-carboxamide Hydrochloride-derived polymers are researched for their potential to create safer food packaging materials. These materials can prevent microbial contamination and extend the shelf life of food products .
作用機序
Target of Action
The primary targets of Piperazine-1-carboxamide Hydrochloride are GABA receptors . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system. By targeting these receptors, Piperazine-1-carboxamide Hydrochloride can influence a variety of neurological processes.
Mode of Action
Piperazine-1-carboxamide Hydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm , indicating its potential use as an anthelmintic agent.
Biochemical Pathways
neurotransmission . By causing hyperpolarization of nerve endings, it could disrupt normal neural signaling and lead to paralysis of certain organisms .
Pharmacokinetics
Similar compounds like piperazine are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties could impact the bioavailability of Piperazine-1-carboxamide Hydrochloride, influencing its effectiveness as a therapeutic agent.
Result of Action
The primary result of Piperazine-1-carboxamide Hydrochloride’s action is the paralysis of certain organisms . This is due to its effect on GABA receptors, which leads to hyperpolarization of nerve endings and subsequent paralysis . This suggests potential applications in treating conditions caused by parasitic worms.
Safety and Hazards
将来の方向性
Piperazine-1-carboxamide Hydrochloride and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research will focus on the synthesis and application of different piperazine derivatives and their metal complexes having diverse applications .
特性
IUPAC Name |
piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(9)8-3-1-7-2-4-8;/h7H,1-4H2,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYKKFKLOUEFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377840 | |
| Record name | Piperazine-1-carboxamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxamide Hydrochloride | |
CAS RN |
474711-89-2 | |
| Record name | Piperazine-1-carboxamide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic process described in the research paper?
A: The research paper [] details a novel synthetic process for N-(Pyridin-4-yl)Piperazine-1-carboxamide Hydrochloride. This process is deemed "scalable and facile," meaning it can be readily adapted for large-scale production. This is crucial as the compound exhibits potential as a Rho kinase inhibitor and is being investigated for treating central nervous system disorders. The process utilizes readily available starting materials (4-aminopyridine and N,N′-carbonyldiimidazole), proceeds through straightforward acylation and deprotection steps, and achieves a good overall yield (53%) of high-purity product. This makes the process industrially viable for potential pharmaceutical development of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1362111.png)
![1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone](/img/structure/B1362114.png)







